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Compound of Interest

Compound Name: USP30 inhibitor 11

Cat. No.: B2526575 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and

methodologies for assessing the target engagement of USP30 inhibitor 11, a potent and

selective covalent inhibitor of the deubiquitinase USP30. This document details the inhibitor's

mechanism of action, summarizes key quantitative data, and offers detailed protocols for

essential biochemical and cellular assays.

Introduction to USP30 and its Inhibition
Ubiquitin-Specific Peptidase 30 (USP30) is a deubiquitinating enzyme (DUB) uniquely localized

to the outer mitochondrial membrane. It plays a critical role in regulating mitochondrial quality

control by opposing the PINK1/Parkin-mediated mitophagy pathway. In this pathway, damaged

mitochondria are tagged with ubiquitin chains, marking them for degradation. USP30 removes

these ubiquitin tags, thereby inhibiting the clearance of dysfunctional mitochondria.

Inhibition of USP30 is a promising therapeutic strategy for diseases associated with

mitochondrial dysfunction, such as Parkinson's disease, by enhancing the removal of damaged

mitochondria. USP30 has also been identified as a potential target in oncology due to its role in

regulating apoptosis.

USP30 inhibitor 11, also known as (S)-l-Cyano-N-(4-(6-cyano-5-methoxypyridin-2-yl)thiazol-2-

yl)-N-methylpyrrolidine-2-carboxamide, is a cyanopyrrolidine-based covalent inhibitor of
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USP30.[1] This class of inhibitors is thought to form a covalent bond with the active site

cysteine residue of USP30.[2]

Quantitative Data for USP30 Inhibitor 11
The following table summarizes the available quantitative data for USP30 inhibitor 11.

Parameter Value Assay Type Source

IC50 0.01 µM (<10 nM)

Biochemical

(Ubiquitin-Rhodamine

110 Assay)

[1]

Signaling Pathways Involving USP30
USP30 is a key negative regulator of the PINK1/Parkin-mediated mitophagy pathway. The

following diagram illustrates this signaling cascade and the role of USP30.
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Caption: PINK1/Parkin-mediated mitophagy pathway and the inhibitory role of USP30.

Experimental Protocols for Target Engagement
Studies
This section provides detailed methodologies for key experiments to assess the target

engagement of USP30 inhibitor 11.
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Biochemical Assay: Ubiquitin-Rhodamine 110 Assay
This assay is a fluorogenic method to determine the in vitro potency of inhibitors against

USP30.

Principle: The substrate, Ubiquitin-Rhodamine 110 (Ub-Rho110), is a ubiquitin molecule with a

rhodamine 110 fluorophore attached to its C-terminus. In its intact form, the fluorescence of

rhodamine 110 is quenched. Upon cleavage by an active DUB like USP30, the de-quenched

rhodamine 110 fluoresces, and the increase in fluorescence intensity is proportional to the

enzyme's activity.

Materials:

Recombinant human USP30 (rhUSP30)

Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate

USP30 inhibitor 11

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 0.15 M NaCl, 5 mM DTT, and 0.05% CHAPS

384-well, black, low-binding assay plates

Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)

Protocol:

Prepare a stock solution of USP30 inhibitor 11 in DMSO.

Create a serial dilution of the inhibitor in the assay buffer.

In a 384-well plate, add the serially diluted inhibitor solutions. Include a positive control

(rhUSP30 without inhibitor) and a negative control (assay buffer only).

Add rhUSP30 to each well (except the negative control) to a final concentration of

approximately 1-5 nM.
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Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the

enzyme.

Initiate the reaction by adding Ub-Rho110 to each well to a final concentration of 100-150

nM.

Immediately measure the fluorescence intensity at 30-second intervals for 30 minutes.

Calculate the initial reaction rates (slope of the linear portion of the fluorescence versus time

curve).

Plot the reaction rates against the inhibitor concentration and fit the data to a four-parameter

logistic equation to determine the IC50 value.

Cellular Assay: Activity-Based Probe (ABP) Assay
This assay confirms target engagement in a cellular context by measuring the ability of the

inhibitor to compete with an activity-based probe for binding to the active site of USP30.

Principle: An activity-based probe, such as HA-tagged Ubiquitin-Propargylamide (HA-Ub-PA),

forms a covalent bond with the active site cysteine of DUBs. This binding results in a detectable

molecular weight shift of the DUB on an immunoblot. If a covalent inhibitor like USP30
inhibitor 11 has engaged the target, it will prevent the ABP from binding, leading to a decrease

in the shifted band.

Materials:

SH-SY5Y neuroblastoma cells

USP30 inhibitor 11

HA-Ubiquitin-Propargylamide (HA-Ub-PA) probe

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, and protease

inhibitors

SDS-PAGE gels and Western blotting reagents
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Primary antibody: anti-USP30

Secondary antibody: HRP-conjugated anti-rabbit IgG

Protocol:

Culture SH-SY5Y cells to 80-90% confluency.

Treat the cells with varying concentrations of USP30 inhibitor 11 (and a DMSO vehicle

control) for 2-4 hours.

Lyse the cells in Lysis Buffer.

Incubate the cell lysates with HA-Ub-PA (e.g., 2.5 µM) for 10-60 minutes at 37°C.[3][4]

Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Probe the membrane with an anti-USP30 antibody.

The uninhibited, probe-bound USP30 will appear as a band with an approximately 8-10 kDa

higher molecular weight than the unbound USP30.

Quantify the band intensities to determine the extent of target engagement at different

inhibitor concentrations.
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Caption: Workflow for the Activity-Based Probe (ABP) assay.

Cellular Assay: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in intact cells or cell lysates by

measuring changes in the thermal stability of the target protein upon ligand binding.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b2526575?utm_src=pdf-body
https://www.longdom.org/open-access/biological-assays-innovations-and-applications-109371.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8718267/
https://www.benchchem.com/product/b2526575?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2526575?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Principle: The binding of a small molecule inhibitor to its target protein can alter the protein's

thermal stability. When heated, proteins denature and aggregate. A ligand-bound protein is

often more stable and will aggregate at a higher temperature than the unbound protein. By

measuring the amount of soluble protein remaining at different temperatures, a "melting curve"

can be generated, and a shift in this curve upon inhibitor treatment indicates target

engagement.

Materials:

Intact cells (e.g., SH-SY5Y) or cell lysates

USP30 inhibitor 11

Phosphate-buffered saline (PBS) with protease inhibitors

Thermal cycler or heating blocks

SDS-PAGE and Western blotting reagents

Primary antibody: anti-USP30

Secondary antibody: HRP-conjugated anti-rabbit IgG

Protocol:

Treat intact cells with USP30 inhibitor 11 or a vehicle control for 1-3 hours.

Harvest and wash the cells, then resuspend them in PBS with protease inhibitors.

Aliquot the cell suspension into PCR tubes.

Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes,

followed by cooling at room temperature for 3 minutes.[5]

Lyse the cells by freeze-thaw cycles.

Separate the soluble fraction from the precipitated protein by centrifugation at high speed

(e.g., 20,000 x g) for 20 minutes.
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Collect the supernatant (soluble fraction).

Analyze the amount of soluble USP30 in each sample by Western blotting.

Quantify the band intensities and plot the percentage of soluble USP30 against the

temperature to generate melting curves for the inhibitor-treated and control samples. A shift

in the melting curve to higher temperatures indicates stabilization and target engagement.
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Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion
The target engagement of USP30 inhibitor 11 can be robustly characterized through a

combination of biochemical and cellular assays. The Ubiquitin-Rhodamine 110 assay provides

a direct measure of the inhibitor's potency against the purified enzyme. The Activity-Based

Probe assay and Cellular Thermal Shift Assay are essential for confirming that the inhibitor

reaches and binds to USP30 within the complex environment of a living cell. The detailed

protocols and data presented in this guide provide a solid framework for researchers to design

and execute their own target engagement studies for USP30 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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